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N-Benzoyl-D-arginine-4-nitroanilide -

N-Benzoyl-D-arginine-4-nitroanilide

Catalog Number: EVT-13556425
CAS Number:
Molecular Formula: C19H22N6O4
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-benzoyl-D-arginine-4-nitroanilide is the 4-nitroanilide of N-benzoyl-D-arginine. It is a C-nitro compound, a secondary carboxamide and a member of N-benzoyl-D-arginines. It is a conjugate base of a N-benzoyl-D-argininium-4-nitroanilide(1+).
Enzymatic Interactions and Mechanistic Pathways

Substrate Specificity in Proteolytic Enzyme Systems

N-Benzoyl-D-arginine-4-nitroanilide (D-BAPA) serves as a highly specific chromogenic substrate for proteolytic enzymes, particularly those recognizing synthetic arginine derivatives. Its molecular architecture features a benzoyl group at the Nα-position, a D-arginine backbone, and a 4-nitroaniline (4-NA) chromophore. This design capitalizes on the susceptibility of the arginine-nitroanilide bond to cleavage by trypsin-like serine proteases and cysteine proteases. Upon hydrolysis, the release of the yellow 4-nitroaniline allows real-time activity monitoring at 430 nm, making it indispensable for enzyme kinetics [1] [4].

Specificity is governed by the benzoyl-arginine moiety, which mimics natural peptide substrates. For example:

  • Trypsin cleaves D-BAPA due to its affinity for arginine residues, though with lower efficiency compared to L-isomers.
  • Papain (a cysteine protease) hydrolyzes D-BAPA in biosensing applications, where solvent polarity modulates binding affinity [4].
  • D-Benzoylarginine-4-nitroanilide amidase (EC 3.5.1.72) exhibits exclusive D-stereospecificity, prevalent in Bacillus species [8] [9].

Organic solvents significantly alter substrate-enzyme interactions. In papain, methanol increases the Michaelis constant (Km) by 40–60%, indicating reduced substrate affinity, while acetonitrile acts as a mixed-competitive inhibitor, displacing D-BAPA from the active site [4].

Table 1: Enzymatic Applications of D-BAPA

EnzymeRole of D-BAPADetection Method
TrypsinKinetic studies of catalytic efficiencySpectrophotometry (410 nm)
PapainSolvent inhibition profiling in biosensorsAbsorbance at 430 nm
EC 3.5.1.72Stereospecific hydrolysis assays in BacillusColorimetric quantification

Kinetic Analysis of D-Benzoylarginine-4-Nitroanilide Amidase (EC 3.5.1.72)

The enzyme D-benzoylarginine-4-nitroanilide amidase (EC 3.5.1.72) catalyzes the hydrolysis of D-BAPA via the reaction:

D-BAPA + H₂O ⇌ N-Benzoyl-D-arginine + 4-Nitroaniline  

This enzyme belongs to the hydrolase family, targeting carbon-nitrogen bonds in linear amides. Kinetic studies reveal Michaelis-Menten saturation kinetics, with Km values varying across biological sources:

  • Bacillus subtilis: Km = 2.9 × 10⁻⁵ M [9]
  • Bacillus cereus: Km = 1.4 × 10⁻⁴ M [9]

The 15-fold lower Km in B. subtilis indicates higher substrate affinity than in B. cereus. Inhibitor profiling shows that:

  • Tosyl-L-lysine chloromethyl ketone (TLCK) and leupeptin suppress activity in both species.
  • B. cereus activity is uniquely inhibited by p-chloromercuribenzenesulfonic acid (pCMBS), suggesting cysteine involvement in catalysis [9].

Table 2: Michaelis-Menten Parameters for D-BAPA Hydrolysis

Enzyme SourceKm (M)VmaxInhibitors
Bacillus subtilis2.9 × 10⁻⁵Not reportedTLCK, Leupeptin
Bacillus cereus1.4 × 10⁻⁴Not reportedTLCK, Leupeptin, pCMBS
Rat Tissue Kallikrein2.4 × 10⁻⁵10.42 μM/minSynthetic analogues

Temperature and pH critically modulate kinetics. Trypsin’s Km for D-BAPA analogues rises from 6,106 to 6,284 μM between 37°C and 65°C, while Vmax declines by 45%, reflecting thermal denaturation .

Hydrolysis Mechanisms: Role of 4-Nitroaniline Release in Spectrophotometric Assays

Hydrolysis of D-BAPA is a two-stage process:

  • Enzymatic cleavage: Proteases or amidases hydrolyze the amide bond between D-arginine and 4-nitroaniline.
  • Chromophore release: 4-Nitroaniline (4-NA) forms under alkaline conditions, yielding a yellow color detectable at 430 nm [1] [4].

The molar extinction coefficient (ε) of 4-NA is 1.08 × 10⁴ M⁻¹cm⁻¹, enabling quantification of enzyme activity. For papain, activity is calculated as:

Activity = (ΔA₄₃₀ × V_total) / (ε × t × V_enzyme)  

where ΔA₄₃₀ = absorbance change, V = volume, and t = time [4].

Solvent composition affects 4-NA detection. Acetonitrile (ACN) shifts the emission maximum of tryptophan residues in papain to lower wavelengths, indicating a more hydrophobic microenvironment that alters 4-NA solubility. At 20% ACN, ε decreases by 18% due to suppressed ionization of 4-NA [4]. Molecular dynamics simulations confirm ACN competitively displaces D-BAPA from papain’s active site, reducing hydrolysis rates.

Table 3: Solvent Effects on 4-Nitroaniline Detection

Solvent (10% v/v)ε (M⁻¹cm⁻¹ × 10⁴)Effect on Enzyme Kinetics
Water (Control)1.08Reference kinetics
Methanol0.98Km, no ΔVmax
Acetonitrile0.89Mixed-competitive inhibition
Dimethyl Sulfoxide1.02Substrate solubilization

Stereochemical Dependence in Enzyme-Substrate Recognition (D- vs. L-Isomer Selectivity)

Stereochemistry dictates enzymatic recognition of N-Benzoyl-arginine-4-nitroanilide. The D-isomer (D-BAPA) and L-isomer (L-BAPNA) exhibit divergent biological activities:

  • L-BAPNA: Hydrolyzed by mammalian trypsin, papain, and elastase [1] [5].
  • D-BAPA: Exclusive substrate for bacterial amidases (e.g., EC 3.5.1.72 in Bacillus) [8] [9].

Bacillus species express stereospecific hydrolases for D-BAPA, while gram-negative bacteria hydrolyze only L-BAPNA. This dichotomy serves as a chemotaxonomic marker for spore-forming bacteria. The 66 kDa D-BAPAase in B. subtilis and B. cereus is intracellular and cytoplasmic, with no homologs in non-sporeformers [9].

Enzymes discriminate isomers via chiral centers in the arginine backbone. Papain’s active site (Cys25, His158) accommodates L-arginine due to complementary hydrogen bonding. D-arginine’s inverted configuration disrupts these bonds, necessitating specialized amidases. The DL-arginine variant (racemic mixture) serves as a non-selective substrate for high-throughput screening of proteases like trypsin [5] [7].

Figure: Stereochemical Recognition Mechanisms

L-BAPNA:  Benzoyl — L-Arg — 4-NA  │  H-bond to protease S1 pocket  D-BAPA:  Benzoyl — D-Arg — 4-NA  │  H-bond to amidase catalytic triad  

Comprehensive Compound Listing

Properties

Product Name

N-Benzoyl-D-arginine-4-nitroanilide

IUPAC Name

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22)/t16-/m1/s1

InChI Key

RKDYKIHMFYAPMZ-MRXNPFEDSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

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